I50L Resistance Mutation and Hypersusceptibility
CGP-75355 (atazanavir) selects for the I50L mutation in HIV-1 protease, which confers resistance to atazanavir but paradoxically increases viral susceptibility to other protease inhibitors. In a study of 307 clinical isolates with the I50L mutation, atazanavir resistance increased markedly (median predicted fold change (FC) from 1.2 to 42.4), while susceptibility to other PIs improved: amprenavir FC decreased from 10.2 to 3.2, darunavir from 3.3 to 0.5, indinavir from 13 to 0.5, lopinavir from 34.9 to 1.3, nelfinavir from 22.3 to 1.3, saquinavir from 5.2 to 0.3, and tipranavir from 29.9 to 5.2 [1]. This 'hypersusceptibility' phenotype is unique among HIV-1 protease inhibitors and has direct clinical implications for sequencing antiretroviral therapy [1].
| Evidence Dimension | HIV-1 protease inhibitor susceptibility (predicted fold change, FC) in the presence of I50L mutation |
|---|---|
| Target Compound Data | Atazanavir FC: 1.2 → 42.4 (resistance) |
| Comparator Or Baseline | Amprenavir FC: 10.2 → 3.2; Darunavir: 3.3 → 0.5; Indinavir: 13 → 0.5; Lopinavir: 34.9 → 1.3; Nelfinavir: 22.3 → 1.3; Saquinavir: 5.2 → 0.3; Tipranavir: 29.9 → 5.2 |
| Quantified Difference | All comparator PIs showed reduced FC (increased susceptibility) in I50L mutants; atazanavir FC increased 35-fold |
| Conditions | Virtual Phenotype-LM bioinformatics analysis of 307 clinical isolates with I50L mutation vs. 37,098 isolates without I50L |
Why This Matters
This unique resistance profile enables salvage therapy sequencing where atazanavir-resistant virus becomes hypersusceptible to other PIs, a feature not shared by lopinavir, darunavir, or other first-line agents.
- [1] Sista P, Wasikowski B, Lecocq P, Pattery T, Bacheler L. The HIV-1 protease resistance mutation I50L is associated with resistance to atazanavir and susceptibility to other protease inhibitors in multiple mutational contexts. J Clin Virol. 2008;42(4):405-8. PMID: 18472298. View Source
